16-Oxo-ethinylestradiol is a synthetic derivative of ethinylestradiol, which is a potent estrogen widely used in contraceptive formulations. This compound is characterized by the presence of a ketone group at the 16-position of the steroid nucleus, which alters its biological activity compared to its parent compound. Ethinylestradiol itself is an important medication in hormonal contraceptives and hormone replacement therapy.
Ethinylestradiol was first synthesized in the 1950s and has since been incorporated into various contraceptive pills. The specific compound 16-oxo-ethinylestradiol is derived from the metabolic pathways of ethinylestradiol, where it can be formed through oxidative processes.
16-Oxo-ethinylestradiol falls under the category of synthetic estrogens, specifically classified as a steroid hormone. It is used primarily in pharmacology for its estrogenic effects.
The synthesis of 16-oxo-ethinylestradiol can be achieved through several chemical reactions involving ethinylestradiol as a starting material. Common methods include:
The oxidation process typically requires careful control of reaction conditions (temperature, solvent, and time) to prevent over-oxidation or degradation of the steroid structure. Analytical techniques such as gas chromatography-mass spectrometry are often employed to monitor the reaction progress and yield.
The molecular formula of 16-oxo-ethinylestradiol is , indicating that it contains three oxygen atoms, one of which is part of the ketone functional group at position 16.
The compound has a molar mass of approximately 312.4 g/mol. Its structural configuration allows it to interact with estrogen receptors, influencing gene expression related to reproductive functions.
16-Oxo-ethinylestradiol can participate in various chemical reactions typical for steroid compounds, including:
These reactions are crucial for the metabolism and elimination of the compound from biological systems, impacting its pharmacokinetics and pharmacodynamics.
The primary mechanism by which 16-oxo-ethinylestradiol exerts its effects involves binding to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, it activates receptor-mediated transcriptional processes that regulate gene expression involved in reproductive health.
Research indicates that compounds like 16-oxo-ethinylestradiol may exhibit differential effects on gene regulation compared to ethinylestradiol due to their structural modifications, potentially leading to variations in therapeutic efficacy and side effects.
Relevant analyses often involve spectroscopic techniques (NMR, IR) to characterize these properties accurately.
16-Oxo-ethinylestradiol is primarily utilized in research settings to study estrogenic activity and its implications in various biological processes. Its role in understanding hormonal regulation makes it valuable in:
This compound serves as a critical component in advancing knowledge about hormonal therapies and their applications in medicine.
The systematic chemical name for 16-Oxo-ethinylestradiol is (8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-16-one, reflecting its complex polycyclic structure and stereochemical configuration [4]. This nomenclature precisely defines the positions of the ethynyl group, hydroxyl functions, and the critical ketone at the C16 position. The compound is commonly designated as 16-Oxo-ethinylestradiol in research contexts, though analytical and regulatory documents may refer to it as Ethinylestradiol Impurity H (European Pharmacopoeia) or Ethinyl Estradiol Related Compound A (United States Pharmacopeia) [3] [4]. These designations underscore its status as a recognized degradation product or metabolic derivative in pharmaceutical quality control frameworks.
The molecular formula is C₂₀H₂₂O₃, with a molecular weight of 310.39 g/mol [3] [4]. Structurally, it retains the core ethinylestradiol framework featuring the characteristic ethynyl group (-C≡CH) at position C17 but introduces a ketone functional group (=O) at C16. This modification creates a distinct α,β-unsaturated ketone system within the D-ring, potentially altering the molecule's reactivity and biological interactions compared to the parent compound. The absolute stereochemistry encompasses five defined stereocenters (at positions 8, 9, 13, 14, and 17), which are crucial for maintaining the molecule's three-dimensional conformation [3] [5]. The compound typically exists as a white crystalline solid in purified form [5].
Identifier Type | Value | Source |
---|---|---|
CAS Number | 38002-18-5 (primary); 1350468-76-6 | [3] [4] |
PubChem CID | 71587986 | [1] |
IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-16-one | [4] |
Molecular Formula | C₂₀H₂₂O₃ | [3] [4] |
Molecular Weight | 310.39 g/mol | [4] |
SMILES Notation | C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@]2(O)C#C | [3] |
InChI Key | QHTAUDUBRNENFJ-VCNAKFCDSA-N | [3] |
The synthesis and investigation of 16-oxo steroids emerged as a significant focus in mid-20th century steroid chemistry, paralleling the therapeutic adoption of synthetic estrogens. Ethinylestradiol itself was first synthesized in the 1930s and introduced clinically in 1943 [2]. As its use expanded—particularly with the contraceptive revolution of the 1960s—researchers intensified efforts to map its metabolic fate and potential degradation pathways. The specific identification of 16-Oxo-ethinylestradiol arose from this broader investigative context, where oxidative transformations represented a major route of steroid biotransformation.
A landmark 1968 communication in Chemical Communications documented a practical synthetic route to 16-oxo steroids, establishing foundational methodology applicable to ethinylestradiol derivatives [6]. This work provided chemists with tools to deliberately introduce carbonyl functionality at the C16 position through controlled oxidation reactions, enabling the production of reference standards for metabolic and pharmaceutical studies. The synthesis typically involved selective oxidation of the C16 hydroxyl group in precursor molecules, leveraging steric and electronic factors characteristic of the steroidal D-ring. These synthetic advances occurred alongside growing recognition that hepatic metabolism significantly alters ethinylestradiol's structure, with oxidation being a principal metabolic pathway beyond the well-characterized aromatic hydroxylations and conjugations [2].
Pharmaceutical quality control requirements further drove the compound's identification history. As regulatory agencies implemented stricter impurity profiling requirements for synthetic hormones in the late 20th century, 16-Oxo-ethinylestradiol was systematically characterized as a potential degradation product in ethinylestradiol-containing formulations. Its designation as Ethinylestradiol Impurity H in the European Pharmacopoeia and Related Compound A in USP monographs formalized its status as a structurally defined impurity requiring monitoring during drug manufacturing and stability testing [3] [4]. This dual identity—as both a metabolic derivative and a stability-indicating impurity—reflects the compound's significance across pharmaceutical chemistry disciplines.
16-Oxo-ethinylestradiol represents a minor but structurally significant oxidative metabolite in the complex biotransformation network of ethinylestradiol (EE). The parent compound undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, particularly the CYP3A4 isoform [2]. While the dominant metabolic routes involve hydroxylation at the C2 and C16α positions followed by sulfate or glucuronide conjugation, alternative oxidative pathways can modify the D-ring. The formation of 16-Oxo-ethinylestradiol likely occurs through dehydrogenase-mediated oxidation of the 17β-hydroxy group, converting it to a ketone while retaining the critical ethynyl substituent [3]. This transformation represents a non-aromatic oxidation pathway distinct from the more prevalent aromatic ring hydroxylations.
The structural consequences of this oxidation are profound. Introducing a carbonyl at C16 alters hydrogen-bonding capacity, electron distribution, and molecular geometry compared to EE. These changes likely reduce binding affinity for estrogen receptors (ERα and ERβ) due to disruption of the critical C16-C17 diol configuration that facilitates receptor interaction. Consequently, 16-Oxo-ethinylestradiol is presumed to possess substantially diminished estrogenic activity relative to the parent compound. Its metabolic significance extends beyond direct biological activity, however, as it serves as an analytical marker for oxidative degradation pathways in both biological systems and pharmaceutical formulations. Its detection in stability studies indicates susceptibility to oxidation, informing formulation strategies to enhance shelf-life [3] [4].
Metabolite | Structural Feature | Primary Formation Pathway | Analytical Significance |
---|---|---|---|
Ethinylestradiol-3-sulfate | Sulfate conjugation at C3 | SULT enzyme conjugation | Major circulating metabolite |
2-Hydroxyethinylestradiol | Hydroxylation at C2 | CYP3A4 oxidation | Primary oxidative metabolite; catechol formation |
16α-Hydroxyethinylestradiol | Hydroxylation at C16α | CYP3A4 oxidation | Minor oxidative metabolite |
16-Oxo-ethinylestradiol | Ketone at C16 | Dehydrogenation at C17 | Minor oxidative metabolite; pharmaceutical impurity marker |
Ethinylestradiol glucuronide | Glucuronic acid conjugation | UGT enzyme conjugation | Major excretory metabolite |
The compound's persistence as a reference standard in pharmacopeial monographs (e.g., EP Impurity H) underscores its practical importance in ensuring pharmaceutical quality [4]. Analytical methods for EE-containing formulations must adequately resolve and quantify this impurity to meet regulatory requirements, confirming that manufacturing processes and storage conditions minimize oxidative degradation. While quantitatively minor compared to primary EE metabolites, 16-Oxo-ethinylestradiol exemplifies the metabolic diversity of synthetic steroids and the pharmaceutical imperative to characterize even low-abundance transformation products.
Compound Name | Alternative Designations | Structural Relationship |
---|---|---|
16-Oxo-ethinylestradiol | Ethinylestradiol Impurity H; Ethinyl Estradiol Related Compound A; 6-Keto ethinyl estradiol | Focal compound |
Ethinylestradiol (EE) | Ethynylestradiol; 17α-Ethynylestra-1,3,5(10)-triene-3,17β-diol | Parent compound |
Estradiol | Estratriene-3,17β-diol | Biosynthetic precursor to EE |
2-Hydroxyethinylestradiol | 2-OH-EE | Primary oxidative metabolite |
16α-Hydroxyethinylestradiol | 16α-OH-EE | Minor oxidative metabolite |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1